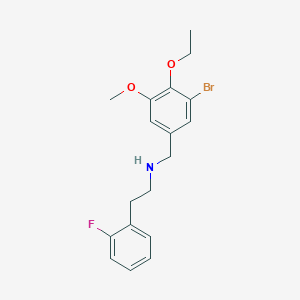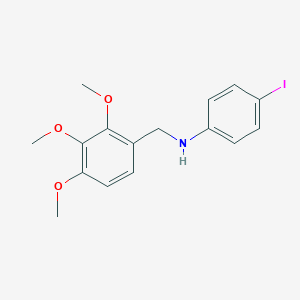![molecular formula C27H33N3O2S B283347 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a synthetic compound that belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It was first developed by Takeda Pharmaceutical Company Limited for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. TAK-715 has been extensively studied for its potential therapeutic applications and its mechanism of action.
作用机制
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, a signaling molecule that plays a key role in the inflammatory response. By inhibiting p38 MAPK, 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of immune cells, such as macrophages and T cells. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, such as rheumatoid arthritis and psoriasis. It has also been shown to have anti-cancer effects in various cancer cell lines, by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the advantages of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is its specificity for p38 MAPK, which allows for a more targeted approach to treating inflammatory diseases and cancer. However, one of the limitations of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is its potential toxicity, as p38 MAPK is also involved in the regulation of other physiological processes, such as cell differentiation and apoptosis.
未来方向
Future research on 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide could focus on its potential use in combination therapy with other anti-inflammatory or anti-cancer drugs. It could also focus on the development of more specific and less toxic p38 MAPK inhibitors. Additionally, further studies could investigate the potential use of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide in other inflammatory diseases and cancer types.
合成方法
The synthesis of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide involves a series of chemical reactions, starting from the reaction of 2-aminoadamantane with 4-bromo-2-thiophenecarboxylic acid to form 2-(1-adamantyl)thiophene-4-carboxylic acid. This intermediate is then reacted with 4-(4-aminophenyl)piperazine to form 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide.
科学研究应用
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been studied for its potential use in cancer therapy, as p38 MAPK is known to play a role in cancer cell survival and proliferation.
属性
分子式 |
C27H33N3O2S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C27H33N3O2S/c31-25(18-27-15-19-12-20(16-27)14-21(13-19)17-27)28-22-3-5-23(6-4-22)29-7-9-30(10-8-29)26(32)24-2-1-11-33-24/h1-6,11,19-21H,7-10,12-18H2,(H,28,31) |
InChI 键 |
PLPLUUOKIZEZGU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B283265.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-methoxybenzamide](/img/structure/B283276.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)